molecular formula C11H16O2 B7775202 1-(4-Methoxyphenyl)-2-butanol

1-(4-Methoxyphenyl)-2-butanol

Cat. No.: B7775202
M. Wt: 180.24 g/mol
InChI Key: ARRSWKWGQREELC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-butanol is an organic compound characterized by a butanol backbone substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 4-methoxyacetophenone. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a metal catalyst such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 4-Methoxyphenyl-2-butanone.

    Reduction: 1-(4-Methoxyphenyl)-2-butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-butanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing biotransformation to produce active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications across multiple fields highlight its significance.

Properties

IUPAC Name

1-(4-methoxyphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRSWKWGQREELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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